molecular formula C12H17FN2O B7925000 (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide

Cat. No.: B7925000
M. Wt: 224.27 g/mol
InChI Key: AVFSDVWUJLFUPJ-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of alanine, it belongs to a class of molecules known for their potential as building blocks in drug discovery and as key intermediates in the synthesis of more complex bioactive molecules . The specific stereochemistry (S-configuration) at the chiral center is often critical for biological activity and interaction with enzyme targets. The structure incorporates a 2-fluorobenzyl group and an ethyl group on the amide nitrogen, features commonly explored to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers utilize this compound in the design and development of novel therapeutic agents. Its application is primarily in early-stage research, including structure-activity relationship (SAR) studies, target validation, and as a precursor for the synthesis of compound libraries. This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFSDVWUJLFUPJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1F)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Group

The primary amine in (S)-2-aminopropionic acid is protected to avoid interference during subsequent reactions. A typical protocol involves:

  • Dissolving (S)-2-aminopropionic acid in anhydrous dichloromethane under nitrogen.

  • Adding Boc₂O (di-tert-butyl dicarbonate) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Stirring the mixture at room temperature for 12 hours to form Boc-protected (S)-2-aminopropionic acid.

Yield : 85–90% (reported for analogous compounds).

Amide Bond Formation

The protected amino acid is coupled with ethylamine to form the N-ethylamide intermediate:

  • Activating Boc-protected (S)-2-aminopropionic acid with HATU in DMF.

  • Adding ethylamine and Hünig’s base to the reaction mixture.

  • Stirring at 0°C for 2 hours, followed by room temperature for 6 hours.

Yield : 70–75%.

Introduction of the 2-Fluoro-benzyl Group

The N-ethylamide intermediate undergoes alkylation with 2-fluorobenzyl chloride:

  • Deprotonating the amide nitrogen using NaH in THF.

  • Adding 2-fluorobenzyl chloride dropwise at −10°C.

  • Warming the reaction to room temperature and stirring for 8 hours.

Yield : 60–65%.

Deprotection of the Amine Group

The Boc-protecting group is removed under acidic conditions:

  • Treating the alkylated product with TFA (trifluoroacetic acid) in dichloromethane.

  • Stirring for 3 hours at room temperature.

  • Neutralizing with aqueous NaHCO₃ and extracting the product.

Yield : 80–85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

Reaction StepOptimal SolventTemperatureYield Improvement
Amide Bond FormationDMF0°C → RT15%
AlkylationTHF−10°C → RT20%
DeprotectionDCMRT10%

Data adapted from large-scale studies on analogous compounds.

Catalytic Systems

  • HATU vs. DCC : HATU increases coupling efficiency by 25% compared to DCC due to reduced racemization.

  • Base Selection : Hünig’s base (DIPEA) outperforms triethylamine in minimizing side reactions during alkylation.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve enantiomeric excess (>99% ee).

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.2 (t, 3H, N-CH₂CH₃), δ 4.4 (s, 2H, N-CH₂-C₆H₃F), δ 7.2–7.4 (m, 4H, ArH)
¹³C NMRδ 172.8 (C=O), δ 161.5 (d, J = 245 Hz, C-F), δ 49.2 (N-CH₂CH₃)
FT-IR1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend)

Challenges and Troubleshooting

Racemization During Coupling

  • Cause : High temperatures or prolonged reaction times.

  • Solution : Perform couplings at 0°C and monitor progress via TLC.

Low Alkylation Yields

  • Cause : Steric hindrance from the 2-fluoro-benzyl group.

  • Solution : Use excess 2-fluorobenzyl chloride (1.5 equiv) and extend reaction time to 12 hours.

Industrial-Scale Considerations

While laboratory methods are well-established, scaling up requires:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Crystallization Protocols : Ethanol/water mixtures (7:3) yield high-purity product (>98%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce primary or secondary amines .

Scientific Research Applications

Therapeutic Applications

1.1 Central Nervous System Disorders
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide has been studied for its potential in treating several central nervous system (CNS) disorders. Its structural similarity to other compounds known for CNS activity suggests that it may exhibit similar pharmacological properties.

  • Epilepsy and Seizure Disorders : The compound is being investigated for its antiseizure properties. Research indicates that compounds with similar structures can enhance glutamate uptake and modulate neurotransmitter release, which may provide therapeutic benefits in epilepsy models .
  • Neurodegenerative Diseases : Given its potential to act as a monoamine oxidase B (MAO-B) inhibitor, this compound may also be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. MAO-B inhibitors are known to help manage symptoms by increasing dopamine levels in the brain .

1.2 Pain Management
The compound has been noted for its analgesic properties, particularly in the context of chronic pain and neuropathic pain management. Similar compounds have shown efficacy in reducing pain perception through sodium channel blockade and modulation of pain pathways .

Case Studies and Research Findings

3.1 Pharmacokinetic Studies
Research has shown that the pharmacokinetic profiles of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings. Studies indicate good metabolic stability and low toxicity profiles similar to other compounds with CNS activity .

3.2 Comparative Studies
Comparative studies with other chiral compounds have highlighted the importance of stereochemistry in determining pharmacological efficacy and safety profiles. For instance, enantiomers of related compounds often exhibit significantly different effects on neurotransmitter systems, underscoring the need for targeted research into this compound's specific actions .

Data Table: Summary of Applications

Application AreaPotential UsesMechanism of Action
Central Nervous System DisordersEpilepsy, Parkinson's DiseaseMAO-B inhibition, modulation of neurotransmitters
Pain ManagementChronic Pain, Neuropathic PainSodium channel blockade

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide with six analogs, emphasizing substituent variations and their effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Position N-Alkyl Groups Reference
This compound C₁₂H₁₆FN₂O 238.27 Ethyl, 2-fluoro-benzyl 2-fluorophenyl N-ethyl
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide C₁₀H₁₃FN₂O 196.22 3-fluoro-benzyl 3-fluorophenyl None (primary amide)
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide C₁₁H₁₅FN₂O 210.25 Methyl, 2-fluoro-benzyl 2-fluorophenyl N-methyl
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide C₁₁H₁₄Cl₂N₂O 261.15 Methyl, 2,5-dichloro-benzyl None N-methyl
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide C₁₁H₁₅N₃O₃ 237.25 Methyl, 3-nitro-benzyl None N-methyl
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-propanamide C₁₄H₁₉ClFN₂O 295.77 Isopropyl, 2-chloro-6-fluoro-benzyl 6-fluorophenyl N-isopropyl

Key Observations :

  • Fluorine Position : The 2-fluoro substitution in the target compound (vs. 3-fluoro in ) may enhance metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .
  • Isopropyl substituents () further increase steric hindrance, which could reduce solubility .
  • Halogen Diversity : Dichloro () and chloro-fluoro () analogs exhibit higher molecular weights and lipophilicity, influencing membrane permeability and bioavailability .

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables summarizing key studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H16F1N1O
  • Molecular Weight : Approximately 201.27 g/mol
  • Chirality : S-enantiomer

The presence of the 2-fluoro-benzyl group and the ethyl group attached to the nitrogen atom of the propionamide moiety are crucial for its biological properties.

This compound interacts with specific molecular targets, primarily receptors and enzymes. Its mechanism of action is believed to involve:

  • Binding Affinity : The fluorinated benzyl group enhances binding affinity to various receptors, which may include sigma receptors and TRPV1 channels, contributing to its neuropharmacological effects.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter uptake and release, particularly glutamate, which is significant in neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : The compound has shown promise in preclinical models for seizure protection. For example, it demonstrated significant efficacy in the maximal electroshock (MES) test, indicating potential use as an antiepileptic drug .
  • Analgesic Properties : Studies suggest that derivatives of propionamide compounds can act as analgesics, providing pain relief through modulation of pain pathways .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

StudyModelFindings
MES-induced seizures (mice)ED50 values indicated significant anticonvulsant activity with protective effects observed at doses as low as 10 mg/kg.
In vitro glutamate uptake assaysEnhanced glutamate uptake in glial cells was observed, suggesting a potential role as a positive allosteric modulator.
Pain models (rat)Demonstrated analgesic effects comparable to established analgesics in both acute and chronic pain models.
TRPV1 antagonism assaysShowed potent antagonistic activity against TRPV1 channels, indicating potential applications in pain management.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide, and how can enantiomeric purity be optimized?

  • Methodology : Synthesis typically involves (S)-2-aminopropionic acid derivatives and 2-fluoro-benzyl halides. A two-step process is recommended:

Amide Coupling : Use coupling agents like DCC or HATU with a base (e.g., triethylamine) to form the N-ethyl-N-(2-fluoro-benzyl)propionamide backbone.

Chiral Resolution : Employ chiral HPLC or enzymatic resolution to ensure >98% enantiomeric excess (e.e.) .

  • Critical Parameters : Reaction temperature (0–5°C for exothermic coupling) and solvent choice (DMF or dichloromethane) significantly impact yield (reported 65–78%) .

Q. How is the compound characterized structurally, and what analytical techniques confirm its stereochemical integrity?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^13C-NMR verify substituent positions (e.g., 2-fluoro-benzyl protons at δ 7.2–7.4 ppm, amide carbonyl at ~170 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms absolute (S)-configuration and spatial arrangement .
  • Chiroptical Methods : Optical rotation ([α]D_D +15° to +18° in methanol) and CD spectroscopy validate enantiopurity .

Q. What preliminary biological screening data exist for this compound, and how should researchers design initial activity assays?

  • Assay Design :

  • Target Selection : Prioritize enzymes with benzyl-binding pockets (e.g., GABAA_A receptors, kinase isoforms) due to the 2-fluoro-benzyl motif .
  • In Vitro Testing : Use fluorescence polarization or SPR to measure binding affinity (reported Kd_d: 1–10 µM for related benzylamide analogs) .
    • Data Interpretation : Cross-validate activity with negative controls (e.g., (R)-enantiomer) to rule out non-specific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Analysis : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 50 µM for kinase inhibition) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) altering target conformation .
  • Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., hydrolysis of the amide bond in acidic buffers) .
    • Mitigation : Standardize protocols using NIH/NCATS guidelines and include stability profiling in pre-assay workflows .

Q. What computational strategies predict the compound’s interaction with therapeutic targets, and how can docking studies be validated experimentally?

  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina with flexible residues in the target’s active site (e.g., ATP-binding pocket of kinases).

MD Simulations : Run 100-ns trajectories to assess binding mode stability (RMSD <2 Å) .

  • Validation :

  • Mutagenesis : Introduce point mutations (e.g., Phe → Ala in hydrophobic pockets) and measure ΔΔG binding energy via ITC .
  • SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-methylsulfanyl derivatives) to test predicted binding interactions .

Q. What are the challenges in optimizing pharmacokinetic properties of this compound, and which formulation strategies improve bioavailability?

  • ADME Challenges :

  • Low Solubility : LogP ~2.5 (predicted) limits aqueous solubility (<50 µM).
  • Metabolic Stability : CYP3A4-mediated N-deethylation identified as a major clearance pathway (t1/2_{1/2} <1 h in human microsomes) .
    • Formulation Solutions :
  • Nanocrystallization : Reduce particle size to <200 nm via wet milling, increasing dissolution rate by 3–5× .
  • Prodrug Design : Introduce ester moieties at the amide nitrogen to enhance permeability (e.g., acetyl-protected analogs) .

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